molecular formula C8H7NS B6155534 2-cyclopropyl-4-ethynyl-1,3-thiazole CAS No. 1849223-21-7

2-cyclopropyl-4-ethynyl-1,3-thiazole

Cat. No. B6155534
CAS RN: 1849223-21-7
M. Wt: 149.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-cyclopropyl-4-ethynyl-1,3-thiazole” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The specific molecular structure of “this compound” is not provided in the available resources .

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • Thiazole derivatives, including those with cyclopropyl groups, are synthesized through various chemical reactions. For instance, a study described the reaction of 1,3-Thaiazole-5(4H)-thiones and Diazomethane, leading to a range of products including thiazolones and thiiranes, indicating the versatility of thiazole compounds in synthesis reactions (Kägi et al., 1993).
    • Another research focused on the facile synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters, showcasing advanced methods for synthesizing thiazole derivatives (Miura et al., 2015).
  • Application in Organic Chemistry :

    • The synthesis of cyclopropane derivatives, including those with a thiazole structure, has been explored. A study detailed a novel route for synthesizing cyclopropane derivatives, highlighting the significance of cyclopropyl groups in organic synthesis (Giri et al., 2006).
    • Research on multicomponent reactions has demonstrated the potential of cyclopropyl and thiazol-4(5H)-one motifs in the design of biologically active molecules, further emphasizing the importance of these structures in medicinal chemistry (Sydorenko et al., 2022).
  • Pharmacological Applications :

    • Thiazole derivatives have shown promising results in various pharmacological applications. For example, novel cyclopentanecarbaldehyde-based 1,3-thiazoles exhibited significant anticonvulsant activity in mouse models, suggesting potential therapeutic applications (Łączkowski et al., 2016).
    • A review on 1,3-thiazole derivatives highlighted their importance in drug discovery, indicating that thiazole is a common heterocyclic compound in drug design due to its diverse biological properties and applications in medicinal chemistry (Nayak & Gaonkar, 2019).

Safety and Hazards

While specific safety and hazard information for “2-cyclopropyl-4-ethynyl-1,3-thiazole” is not available in the literature, it’s important to handle all chemical compounds with care and appropriate safety measures .

Future Directions

Thiazole derivatives have shown promise in various fields, including pharmaceuticals, due to their wide range of biological activities . Future research could focus on the synthesis and evaluation of “2-cyclopropyl-4-ethynyl-1,3-thiazole” and its derivatives for potential therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclopropyl-4-ethynyl-1,3-thiazole involves the reaction of cyclopropylacetylene with 2-bromo-1,3-thiazole followed by dehydrohalogenation to form the desired product.", "Starting Materials": [ "Cyclopropylacetylene", "2-bromo-1,3-thiazole", "Base (e.g. potassium hydroxide)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1,3-thiazole in a suitable solvent (e.g. dimethylformamide).", "Step 2: Add cyclopropylacetylene to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. potassium hydroxide) to the reaction mixture to deprotonate the thiazole ring and promote dehydrohalogenation.", "Step 4: Continue stirring the reaction mixture at an elevated temperature (e.g. 80-100°C) until the desired product is formed.", "Step 5: Isolate the product by filtration or extraction and purify by standard methods (e.g. column chromatography)." ] }

CAS RN

1849223-21-7

Molecular Formula

C8H7NS

Molecular Weight

149.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.